2-Bromo-5-(4-chlorophenyl)-1,3-oxazole
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Overview
Description
2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound that features both bromine and chlorine atoms attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole typically involves the reaction of 4-chlorophenylacetic acid with bromine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the formation of the oxazole ring .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride and dimethylformamide are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and their derivatives, which can have different functional groups attached to the oxazole ring .
Scientific Research Applications
2-Bromo-5-(4-chlorophenyl)-1,3-oxazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 2-Bromo-4-chlorobenzaldehyde
- 5-Bromo-2-chlorophenylmethanone
- 2-Bromo-5-fluorobenzaldehyde
Comparison: Compared to these similar compounds, 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-5-(4-chlorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXJFOULDXKGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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